Ethyl (R)-2-oxiranylacetate

Description

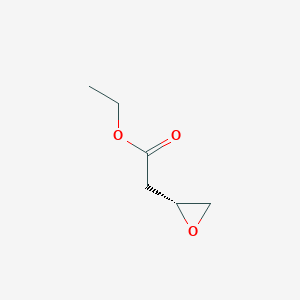

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2R)-oxiran-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUSTVAXKRFVPD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309993 | |

| Record name | Ethyl (2R)-2-oxiraneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112083-64-4 | |

| Record name | Ethyl (2R)-2-oxiraneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R)-2-oxiraneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl (R)-2-oxiranylacetate structural properties"

An In-Depth Technical Guide to the Structural Properties of Ethyl (R)-2-Oxiranylacetate

Introduction: The Significance of a Chiral Epoxide

This compound is a high-value chiral building block pivotal in advanced organic and medicinal chemistry.[1][2] Its significance lies in the unique combination of three key structural features: a strained three-membered epoxide ring, an ethyl ester functional group, and a defined (R)-stereocenter. This trifecta of functionality makes it a versatile precursor for synthesizing complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[2] The high degree of ring strain in the oxirane moiety makes it susceptible to nucleophilic attack, providing a reliable handle for introducing new functionalities with precise stereochemical control. Understanding its structural properties is, therefore, not merely an academic exercise but a prerequisite for its effective application in drug discovery and development. This guide provides a comprehensive analysis of its structural characteristics, from fundamental identifiers to advanced spectroscopic insights, grounded in established analytical techniques.

Core Molecular Identity & Physical Characteristics

A precise understanding of a molecule begins with its fundamental properties. These identifiers are critical for sourcing, regulatory compliance, and computational modeling.

Key Identifiers and Molecular Formula

The compound is unambiguously identified by its CAS number and molecular formula, which dictates its exact mass and elemental composition.[1]

| Property | Value | Source |

| IUPAC Name | ethyl 2-[(2R)-oxiran-2-yl]acetate | [1] |

| CAS Number | 112083-64-4 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1][3] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Monoisotopic Mass | 130.062994 g/mol | [4] |

| SMILES Code | CCOC(=O)C[C@H]1CO1 | N/A |

| InChI Key | InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | [1] |

Physicochemical Properties

The physical state and solubility parameters are crucial for designing reaction conditions and purification protocols. This compound is typically supplied as a colorless liquid.[4]

| Property | Value | Notes |

| Appearance | Colorless liquid | [4] |

| Density | ~1.08 g/cm³ | [4] |

| Boiling Point | ~307.9 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | ~140 °C (Predicted) | [4] |

| Refractive Index | ~1.44 | [4] |

| Storage | Store at 2-8°C, under an inert atmosphere | [5] |

| Sensitivity | Air sensitive, decomposes in water | [4] |

The predicted high boiling point suggests that purification is best achieved under vacuum distillation to prevent thermal decomposition. Its sensitivity to water necessitates handling under anhydrous conditions to prevent hydrolysis of both the ester and the epoxide ring.

Spectroscopic Elucidation of the Molecular Architecture

Spectroscopy is the cornerstone of structural determination. The following sections dissect the expected NMR, IR, and Mass Spectrometry data, explaining the causal links between the molecular structure and the spectral output.

Caption: A typical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this molecule, we anticipate distinct signals for each unique proton and carbon environment.

Sources

A Senior Application Scientist's In-Depth Guide to the Synthesis of Ethyl (R)-2-Oxiranylacetate

Abstract

Ethyl (R)-2-oxiranylacetate is a pivotal chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of a multitude of active pharmaceutical ingredients (APIs). The stereochemistry of its epoxide ring is crucial for the desired biological activity in the final drug molecule. This technical guide provides an in-depth exploration of the primary synthetic strategies for producing this high-value intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of asymmetric epoxidation, enzymatic kinetic resolution, and chiral pool synthesis, offering not just procedural outlines but also the underlying scientific rationale that governs these powerful techniques. This document is designed to be a practical and comprehensive resource, blending established protocols with expert insights to empower you in your synthetic endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The oxirane, or epoxide, functional group is a cornerstone of modern organic synthesis. Its inherent ring strain makes it susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of a wide array of functionalities. When this reactive moiety is incorporated into a chiral framework, as in this compound, it becomes an invaluable tool for constructing complex molecular architectures with precise stereochemical control. The applications of this chiral epoxide are extensive, featuring in the synthesis of cardiovascular drugs, antivirals, and a host of other therapeutic agents. The ability to efficiently and selectively produce the (R)-enantiomer is therefore a critical challenge in pharmaceutical process development.

This guide will navigate the key methodologies for the synthesis of this compound, providing a comparative analysis to aid in the selection of the most appropriate route for your specific research and development needs.

Asymmetric Epoxidation: Forging Chirality from Prochiral Alkenes

Asymmetric epoxidation represents a highly atom-economical approach to chiral epoxides, creating stereocenters on a prochiral olefin. Two Nobel Prize-winning methodologies, the Sharpless and Jacobsen epoxidations, are central to this field.

The Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] While this compound is not directly synthesized from an allylic alcohol, this methodology is foundational to the field and its principles are widely applicable. The reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3]

The choice of (+)- or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product.[4] The presence of molecular sieves is often necessary to ensure a moisture-free environment, which is critical for catalyst activity.[3]

Conceptual Workflow for Sharpless Asymmetric Epoxidation

Caption: Workflow for Sharpless Asymmetric Epoxidation.

The Jacobsen-Katsuki Epoxidation

For unfunctionalized olefins, such as the precursor to this compound, the Jacobsen-Katsuki epoxidation is a more suitable approach.[5][6] This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, often sodium hypochlorite (bleach).[1][5] The stereoselectivity is derived from the C2 symmetric chiral salen ligand, which effectively shields one face of the approaching olefin.[5]

A key advantage of the Jacobsen epoxidation is its broader substrate scope compared to the Sharpless method, as it does not require the presence of an allylic alcohol.[6] Additives like N-methylmorpholine N-oxide (NMO) can sometimes enhance the reaction rate and yield. The mechanism is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[5]

Experimental Protocol: Jacobsen Epoxidation for this compound Precursor

-

Catalyst Preparation: The (R,R)-Jacobsen catalyst can be synthesized from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, followed by complexation with manganese(II) acetate and subsequent oxidation.[7]

-

Reaction Setup: To a solution of ethyl (E)-but-2-enoate (1.0 equiv) in a suitable solvent such as dichloromethane at 0°C is added the (R,R)-Jacobsen catalyst (1-5 mol%).

-

Oxidant Addition: An aqueous solution of sodium hypochlorite (bleach, 1.5 equiv) is added slowly to the reaction mixture with vigorous stirring. The use of a phase-transfer catalyst may be beneficial.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.

-

Work-up: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution offers a highly selective and environmentally benign route to enantiopure compounds. This strategy relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and therefore enriched. For the synthesis of this compound, lipases are the most commonly employed biocatalysts.[8]

Lipase-Catalyzed Hydrolysis

In this approach, a racemic mixture of ethyl 2-oxiranylacetate is subjected to hydrolysis in the presence of a lipase, such as Candida antarctica Lipase B (CAL-B).[9] The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-enantiomer untouched. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

The choice of solvent, pH, and temperature are critical parameters that can significantly influence both the reaction rate and the enantioselectivity of the resolution.[10]

Mechanism of Lipase-Catalyzed Kinetic Resolution

Sources

- 1. [PDF] Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane | Semantic Scholar [semanticscholar.org]

- 2. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]

- 6. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Is Promiscuous CALB a Good Scaffold for Designing New Epoxidases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scas.co.jp [scas.co.jp]

An In-Depth Technical Guide to Ethyl (R)-2-oxiranylacetate (CAS: 112083-64-4): Synthesis, Analysis, and Applications in Drug Development

Abstract

Ethyl (R)-2-oxiranylacetate, registered under CAS number 112083-64-4, is a high-value chiral epoxide that serves as a cornerstone in modern asymmetric synthesis.[1] Its unique structure, featuring a reactive oxirane ring and an ethyl ester moiety, makes it an exceptionally versatile C4 building block for constructing complex, stereochemically defined molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail robust methodologies for its enantioselective synthesis, present validated analytical techniques for assessing chiral purity, and discuss its strategic application in the synthesis of pharmaceuticals. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven protocols to ensure both scientific integrity and operational success.

Core Principles: Understanding the Molecule

This compound, also known by synonyms such as Ethyl (R)-3,4-epoxybutyrate, is a chiral molecule whose utility is intrinsically linked to its stereochemistry and the reactivity of its functional groups.[2] The (R)-configuration at the chiral center is paramount, as biological systems often exhibit high stereospecificity, where only one enantiomer of a drug is active (the eutomer) while the other may be inactive or even detrimental (the distomer).[3]

The molecule's power lies in the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to predictable and stereocontrolled ring-opening reactions. This allows for the precise installation of various functional groups, a critical step in the multi-step synthesis of many active pharmaceutical ingredients (APIs).

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis, including planning for purification and storage.

| Property | Value | Source |

| CAS Number | 112083-64-4 | [1][4] |

| Molecular Formula | C6H10O3 | [1][2] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | ethyl 2-[(2R)-oxiran-2-yl]acetate | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 158.3 ± 13.0 °C (Predicted) | [4] |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [4] |

Enantioselective Synthesis Strategies

The primary challenge in producing this compound is achieving high enantiomeric excess (e.e.). Two dominant strategies have emerged in industrial and academic settings: catalytic asymmetric epoxidation and enzymatic kinetic resolution.

Catalytic Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst.[6][7] This approach is highly atom-economical for synthesizing chiral epoxides directly from α,β-unsaturated esters.[1]

Causality of the Method: The success of this reaction hinges on the C2-symmetric chiral salen ligand coordinated to the manganese center. This chiral environment dictates the trajectory of the alkene approaching the active Mn(V)-oxo intermediate, resulting in the preferential formation of one epoxide enantiomer.[6][8] The choice of oxidant, typically a stoichiometric one like bleach (NaOCl) or dimethyldioxirane (DMD), and the specific structure of the salen ligand are critical variables that must be optimized to achieve high yield and enantioselectivity.[6][9]

Caption: Workflow for Jacobsen-Katsuki Asymmetric Epoxidation.

Experimental Protocol: Asymmetric Epoxidation

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chiral (R,R)-Jacobsen catalyst (1-5 mol%) in a suitable solvent like dichloromethane (DCM).

-

Reaction Setup: Cool the solution to 0 °C. Add the substrate, ethyl crotonate (1.0 equivalent).

-

Oxidant Addition: Slowly add the oxidant, such as buffered sodium hypochlorite solution (1.5 equivalents), over 1-2 hours while maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent catalyst degradation.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once complete, quench the reaction by adding a reducing agent like sodium sulfite. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.

-

Analysis: Confirm the structure by NMR and assess the enantiomeric excess (e.e.) using chiral HPLC.

Enzymatic Kinetic Resolution

Kinetic resolution leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[10] For instance, in a racemic mixture of an epoxy alcohol, a lipase like Candida antarctica lipase B (CALB) can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted (or vice-versa), allowing for their separation.[11]

Causality of the Method: This process exploits the enzyme's active site, which is itself chiral. It preferentially binds and catalyzes the reaction of one enantiomer at a much faster rate than the other. The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion, which theoretically provides the highest possible yield (50%) and enantiomeric purity for both the unreacted substrate and the product.[12]

Caption: General workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Resolution

-

Setup: To a solution of racemic ethyl 2,3-epoxypropanoate (1.0 equivalent) in an organic solvent (e.g., diisopropyl ether), add an acyl donor such as vinyl acetate (0.6 equivalents).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB). The use of an immobilized enzyme is critical for industrial applications as it simplifies catalyst removal and recycling.[11]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 45 °C).[12]

-

Monitoring: Monitor the conversion by taking aliquots and analyzing them by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components.

-

Enzyme Removal: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

-

Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the desired (R)-epoxide and the acylated (S)-epoxide can be separated by fractional distillation or column chromatography.[11]

Analytical Control: Chiral Purity Determination

Verifying the enantiomeric purity of the final product is a non-negotiable quality control step. The most common and reliable technique is chiral chromatography.

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[3] The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for a wide range of compounds.

-

Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol. Vary the ratio to optimize resolution. Using "green" solvents like ethanol and ethyl acetate is becoming more common.[13][14]

-

Parameter Optimization: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak shape and resolution.

-

Detection: Use a UV detector at a wavelength where the analyte absorbs strongly (e.g., ~210 nm for an ester carbonyl).

-

Quantification: Inject a racemic standard to determine the retention times of both enantiomers. Integrate the peak areas of the (R) and (S) enantiomers in the sample chromatogram to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

| Parameter | Typical Value | Rationale |

| Column | Chiralcel OD-H | Proven efficacy for a broad range of chiral compounds. |

| Mobile Phase | 95:5 Hexane:Isopropanol | Balances polarity for good separation and reasonable run times. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical HPLC, providing good efficiency. |

| Temperature | 25 °C | Ambient temperature is a good starting point; can be adjusted. |

| Detection | UV at 210 nm | Wavelength for detecting the ester carbonyl group. |

Applications in Pharmaceutical Synthesis

This compound is a precursor to key chiral intermediates for several classes of drugs, particularly cardiovascular agents like angiotensin-converting enzyme (ACE) inhibitors.[15] The synthesis of drugs such as benazepril and ramipril involves intermediates like ethyl (R)-2-hydroxy-4-phenylbutanoate, which can be synthesized from this compound.[15][16]

The synthetic value stems from the regioselective and stereospecific ring-opening of the epoxide. For example, reaction with an organocuprate reagent can introduce a carbon-based nucleophile, while reaction with an azide followed by reduction can install an amino group, all with retention or inversion of configuration depending on the mechanism.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ETHYL (R)-3,4-EPOXYBUTANOATE [112083-64-4] | King-Pharm [king-pharm.com]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. 112083-64-4 | CAS DataBase [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Applying green analytical chemistry for rapid analysis of drugs: Adding health to pharmaceutical industry - Arabian Journal of Chemistry [arabjchem.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (R)-2-oxiranylacetate: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl (R)-2-oxiranylacetate, with CAS Number 112083-64-4, is a high-value chiral epoxide that serves as a critical building block in advanced organic and medicinal chemistry.[1] Its structure combines a reactive (R)-configured oxirane (epoxide) ring with an ethyl acetate functional group, making it a versatile precursor for the synthesis of a wide array of complex, enantiomerically pure molecules.[1][2] The strained three-membered epoxide ring is the primary center of reactivity, readily undergoing nucleophilic attack to introduce diverse functionalities with precise stereochemical control. This property has established this compound as an indispensable intermediate in the development of pharmaceuticals, particularly in the synthesis of antibacterial agents and as a probe in mechanistic enzymology to elucidate complex biological pathways.[1][2][3][4]

Part 1: Physicochemical and Structural Properties

The distinct physical and structural characteristics of this compound are fundamental to its application and handling. These properties dictate its behavior in solution, its reactivity, and the analytical methods best suited for its characterization.

Physical Data Summary

The key physical properties are summarized in the table below for quick reference. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 112083-64-4 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | ~1.166 g/mL at 25 °C (for the methyl analog) | [3][4] |

| Refractive Index (n²⁰/D) | ~1.42 (for the methyl analog) | [3][4] |

| Solubility | Soluble in most organic solvents. Decomposes in water. | [6] |

| Storage Temperature | 2-8°C, cool and dry place | [1][6] |

Note: Some physical data, such as density and refractive index, are reported for the closely related methyl analog, Methyl (R)-glycidate, and are expected to be very similar for the ethyl ester.

Structural and Spectroscopic Profile

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Structural Identifiers:

-

IUPAC Name: ethyl 2-[(2R)-oxiran-2-yl]acetate[1]

-

InChI: InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1[1]

-

SMILES: CCOC(=O)C[C@H]1CO1

Expected Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[7]

-

C=O Stretch (Ester): A strong, sharp absorption peak is expected in the region of 1730-1750 cm⁻¹, characteristic of the carbonyl group in the saturated ethyl ester.

-

C-O Stretch (Epoxide): Asymmetric and symmetric stretching of the epoxide ring typically appears in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions, respectively.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the ethyl and methylene groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.[8][9]

-

¹H NMR: The proton spectrum would show distinct signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the diastereotopic methylene protons adjacent to the carbonyl (two distinct signals or a complex multiplet around 2.6-2.8 ppm), and the protons on the epoxide ring (complex multiplets between 2.5 and 3.2 ppm).

-

¹³C NMR: The carbon spectrum would display signals for the ester carbonyl (~170 ppm), the carbons of the ethyl group (~61 and ~14 ppm), the methylene carbon (~40-50 ppm), and the two carbons of the epoxide ring (~45-55 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[10]

-

The molecular ion peak (M⁺) would be observed at m/z = 130.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester functional group.

-

Part 2: Chemical Properties and Reactivity

The synthetic utility of this compound is dominated by the chemical reactivity of its strained epoxide ring.

Nucleophilic Ring-Opening Reactions

The high ring strain (~13 kcal/mol) of the oxirane makes it an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[11] This reaction is the cornerstone of its application in synthesis.

Causality of Reactivity: The reaction is driven by the relief of ring strain. The process typically occurs via an Sₙ2 mechanism, which dictates both the regioselectivity and stereoselectivity of the reaction.

-

Regioselectivity: Under neutral or basic conditions, nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide (C3). This is a classic Sₙ2 pathway. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. The positive charge is better stabilized on the more substituted carbon (C2), so the nucleophile may attack this position, but for this specific molecule, attack at the terminal carbon remains common.

-

Stereoselectivity: The Sₙ2 attack proceeds with an inversion of stereochemistry at the center of attack. Since the starting material is the (R)-enantiomer, nucleophilic attack at C3 results in the formation of a product with a newly formed stereocenter of a defined configuration.

Common Nucleophiles:

-

Amines and Azides: To form chiral amino alcohols.

-

Alcohols and Thiols: To generate ether and thioether derivatives.

-

Organometallic Reagents (Grignards, Organocuprates): For carbon-carbon bond formation.

-

Hydrides: For reductive opening to form diols.

The diagram below illustrates the general mechanism for nucleophilic ring-opening under basic/neutral conditions.

Caption: General Sₙ2 mechanism for nucleophilic ring-opening of the epoxide.

Part 3: Experimental Protocols and Workflows

To ensure scientific integrity, protocols must be robust and self-validating. The following sections describe methodologies for the synthesis and characterization of derivatives from this compound.

Protocol: Nucleophilic Ring-Opening with Benzylamine

This protocol describes a representative reaction to synthesize ethyl (R)-3-(benzylamino)-2-hydroxypropanoate, a chiral amino alcohol derivative.

Objective: To open the epoxide ring of this compound using benzylamine as the nucleophile.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (anhydrous, as solvent)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, condenser, magnetic stirrer

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.30 g, 10 mmol).

-

Solvent Addition: Add anhydrous ethanol (20 mL) to dissolve the epoxide.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 5 minutes to ensure an inert atmosphere, which prevents side reactions with atmospheric moisture or oxygen.

-

Nucleophile Addition: Slowly add benzylamine (e.g., 1.18 g, 11 mmol) to the stirring solution at room temperature. The slight excess of the nucleophile ensures complete consumption of the limiting epoxide.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting epoxide on TLC), cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by silica gel column chromatography. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from unreacted benzylamine and any byproducts.

-

Characterization: The purified product fractions are combined, and the solvent is evaporated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (e.e.) of the starting material or a chiral product.

Rationale: Chiral HPLC is the gold standard for assessing the stereochemical purity of enantiomers. It utilizes a chiral stationary phase that interacts differently with the R and S enantiomers, leading to different retention times and allowing for their separation and quantification.

Step-by-Step Methodology:

-

Column Selection: Choose an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The selection is based on the class of compound being analyzed; literature precedents are invaluable here.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase (approx. 1 mg/mL).

-

Instrumentation Setup: Set the HPLC system flow rate (e.g., 1.0 mL/min) and the UV detector wavelength (e.g., 210 nm for a compound lacking a strong chromophore, or a higher wavelength if applicable).

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. For validation, also inject a sample of the racemic mixture to identify the retention times of both enantiomers.

-

Data Interpretation: Integrate the peak areas for each enantiomer in the chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final, characterized product.

Caption: A typical workflow for the synthesis and characterization of a chiral derivative.

Part 4: Safety and Handling

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[12] All handling should be performed in a well-ventilated chemical fume hood.[12]

-

Flammability: The compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents, as these can catalyze violent, exothermic polymerization or ring-opening reactions.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]

Conclusion

This compound is a synthetically powerful and versatile chiral building block. Its value is derived from the predictable and stereocontrolled reactivity of its strained epoxide ring. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective and safe use in the laboratory. For researchers in drug discovery and fine chemical synthesis, this compound provides a reliable and efficient route to a multitude of complex chiral molecules, solidifying its role as a key intermediate in modern organic chemistry.

References

-

Chem-Space. Understanding the Chemical Properties of (R)-Methyglycidate for .... [Link]

-

Capot Chemical. Material Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11147670, (2R)-2-Ethyloxirane. [Link]

-

Oxford Lab Fine Chem LLP. ethyl red 97% - msds cas. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1512668, ethyl (2S)-oxirane-2-carboxylate. [Link]

-

Cheméo. Chemical Properties of Oxirane, ethyl- (CAS 106-88-7). [Link]

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

ChemBK. (+)-ETHYL (2R)-OXIRANECARBOXYLATE. [Link]

-

National Center for Biotechnology Information. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2786935, Ethyl 2-hydrazinyl-2-oxoacetate. [Link]

-

MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. [Link]

-

ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ResearchGate. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

Open Research Europe. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. [Link]

-

MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

-

ResearchGate. Reaction of 6-Methyluracyl Derivatives with Acetylacetone and Ethyl Acetoacetate | Request PDF. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-Methyglycidate | 111058-32-3 [chemicalbook.com]

- 4. Methyl (2R)-glycidate , opticalpurityee:94%(GLC),97% , 111058-32-3 - CookeChem [cookechem.com]

- 5. chembk.com [chembk.com]

- 6. 112083-63-3(ethyl 2-(2S)-oxiran-2-ylacetate) | Kuujia.com [kuujia.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. CAS 111058-32-3: Methyl (2R)-2-oxiranecarboxylate [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

"Ethyl (R)-2-oxiranylacetate molecular weight and formula"

An In-Depth Technical Guide to Ethyl (R)-2-oxiranylacetate: Properties, Synthesis, and Applications

Executive Summary

This compound is a high-value chiral epoxide that serves as a critical building block in advanced organic synthesis and biochemical research. Characterized by a reactive oxirane (epoxide) ring, this molecule offers a versatile handle for a wide array of chemical transformations, making it indispensable for the synthesis of complex molecular architectures. Its enantiopure nature is particularly crucial in medicinal chemistry and drug development, where specific stereoisomers often dictate biological activity and therapeutic efficacy. This guide provides a comprehensive overview of its core molecular properties, explores its significance in modern research, details robust synthetic and analytical protocols, and offers insights into its handling and storage. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are essential for its application in experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-[(2R)-oxiran-2-yl]acetate | [1] |

| CAS Number | 112083-64-4 | [1] |

| Canonical SMILES | CCOC(=O)C[C@H]1CO1 | [4] |

| Purity | Typically ≥95% | [1] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 38.8 Ų | [4] |

Significance in Research and Drug Development

The utility of this compound extends far beyond its basic chemical identity. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, enabling regio- and stereoselective ring-opening reactions. This reactivity is the cornerstone of its application as a versatile precursor for synthesizing a diverse range of complex molecules, including substituted alcohols, diols, and amino derivatives.[2]

Mechanistic Probes in Enzymology

In the field of mechanistic enzymology, substrates containing an oxiranyl moiety are strategically employed to investigate complex reaction pathways.[1] For example, analogs of this compound have been used to study radical-based mechanisms in enzymes like cyanobacterial aldehyde deformylating oxygenase (cADO). The oxiranyl ring acts as a radical trap, providing direct evidence for the existence of transient radical intermediates and offering critical insights into biological processes such as hydrocarbon biosynthesis.[1][2]

Chiral Building Block in Medicinal Chemistry

Stereochemistry is paramount in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This compound provides a readily available source of a specific stereocenter. The oxirane ring is a key pharmacophore in the design of novel bioactive molecules.[2] Research has shown that oxiranyl derivatives are integral to compounds exhibiting significant antiproliferative activity against various cancer cell lines, underscoring the importance of this structural motif in the development of new therapeutics.[2]

Key Synthetic Strategies

The synthesis of enantiomerically pure this compound is critical for its application. Several strategies have been developed, with biocatalytic and asymmetric catalytic methods being the most prominent due to their high selectivity and efficiency.

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral Epoxides

Abstract

Chiral epoxides are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex, biologically active molecules.[1][2] Their utility stems from the strained three-membered ring, which allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of functionalized chiral building blocks.[3][4][5] This guide provides a comprehensive technical overview of the core methodologies for the enantioselective synthesis of these valuable compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and a comparative analysis of the leading strategies to inform rational catalyst and method selection. We will delve into the nuances of seminal metal-catalyzed reactions, including the Sharpless, Jacobsen-Katsuki, and related epoxidations, as well as the rise of robust organocatalytic systems like the Shi epoxidation.

Introduction: The Strategic Importance of Chiral Epoxides

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][6] Consequently, the ability to selectively synthesize one enantiomer is not merely an academic challenge but a critical requirement for safety and efficacy. Chiral epoxides serve as exceptionally versatile precursors in this endeavor.[1][7] The inherent ring strain of the oxirane ring facilitates nucleophilic attack, leading to the formation of 1,2-difunctionalized compounds, such as amino alcohols and diols, which are common structural motifs in pharmaceuticals.[3][4][8]

The development of catalytic asymmetric epoxidation methods has been a landmark achievement in organic synthesis, recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless.[1][2][9] These methods allow for the conversion of prochiral alkenes into enantioenriched epoxides with high fidelity, often using only a small amount of a chiral catalyst.[7] This guide will explore the foundational pillars of this field, providing the technical depth necessary for practical application and methodological innovation.

Metal-Catalyzed Asymmetric Epoxidation: The Titans of the Field

Transition metal complexes featuring chiral ligands have long dominated the landscape of asymmetric epoxidation, offering high enantioselectivities for specific classes of alkenes.[10]

The Sharpless-Katsuki Asymmetric Epoxidation (SAE)

The Sharpless-Katsuki Asymmetric Epoxidation, first reported in 1980, remains one of the most reliable and predictable methods for the enantioselective epoxidation of primary and secondary allylic alcohols.[8][9][11][12] Its profound impact lies in its high degree of enantioselectivity and the predictable nature of the product's absolute stereochemistry.[11][13]

Causality of Experimental Choices: The SAE system relies on a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[9][11][12][14] tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant. The choice of these components is critical:

-

Titanium(IV) Isopropoxide: Acts as a Lewis acid, coordinating to both the allylic alcohol and the hydroperoxide, bringing them into proximity for the oxygen transfer.[12]

-

Chiral Tartrate Ligand: This is the source of chirality. It forms a dimeric titanium-tartrate complex that creates a chiral environment around the active titanium center.[15] The specific enantiomer of the tartrate used ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized.[11]

-

tert-Butyl Hydroperoxide (TBHP): A suitable oxygen source that is activated upon coordination to the titanium center.

Mechanism and Stereochemical Prediction: The active catalyst is a C₂-symmetric dimer.[15] The allylic alcohol displaces an isopropoxide ligand, coordinating to one of the titanium centers. This coordination is crucial as it pre-organizes the substrate within the chiral pocket of the catalyst. The TBHP then coordinates to the same titanium atom, and the oxygen is delivered to one face of the double bond.

A simple and powerful mnemonic allows for the prediction of the epoxide's stereochemistry. When the allylic alcohol is drawn vertically with the hydroxymethyl group at the bottom, using L-(+)-tartrate directs oxygen delivery from the bottom face, while D-(-)-tartrate directs it from the top face.

Workflow & Mechanism of Sharpless Asymmetric Epoxidation

Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example for the epoxidation of an allylic alcohol.

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The solvent is cooled to -20 °C in a cryocool bath.

-

Catalyst Formation: To the cooled DCM, add L-(+)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide. The mixture is stirred for 10 minutes at -20 °C until a homogenous pale-yellow solution is formed.

-

Substrate Addition: Geraniol is added dropwise to the catalyst solution.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in DCM (anhydrous, ~5.5 M) is added slowly via syringe pump over 1-2 hours, maintaining the internal temperature below -15 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Workup: The reaction is quenched by adding water at -20 °C and allowing the mixture to warm to room temperature while stirring for 1 hour. The resulting biphasic mixture is filtered through a pad of Celite to remove titanium salts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral epoxy alcohol.

The Jacobsen-Katsuki Epoxidation

While the Sharpless method is exceptional for allylic alcohols, it is ineffective for unfunctionalized alkenes. The Jacobsen-Katsuki epoxidation fills this critical gap, providing a powerful tool for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[16][17][18] The reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[16][19]

Causality of Experimental Choices:

-

Mn(III)-Salen Catalyst: The core of the system is a manganese complex with a C₂-symmetric salen-type ligand.[16] The steric bulk of the substituents on the salen ligand (often tert-butyl groups) is crucial for creating a chiral environment that effectively differentiates the two faces of the approaching alkene.[19]

-

Terminal Oxidant: A variety of terminal oxidants can be used, with sodium hypochlorite (NaOCl, commercial bleach) being a common and inexpensive choice.[16][17] Other oxidants like m-chloroperbenzoic acid (m-CPBA) are also effective.

-

Co-oxidant/Additive: Amine N-oxides, such as 4-phenylpyridine N-oxide (4-PPNO), are often added as axial ligands. These additives can significantly improve reaction rates and enantioselectivities by modulating the electronic properties and reactivity of the active manganese-oxo species.[20]

Mechanism: The reaction is believed to proceed through a high-valent manganese(V)-oxo species, which is the active oxidant.[16][19][20] The mechanism of oxygen transfer has been debated, with evidence supporting both a concerted pathway and a stepwise radical or metallaoxetane pathway, depending on the substrate.[16][20] For many substrates, a "side-on" approach of the alkene to the Mn=O bond is proposed. The chiral ligand directs this approach, exposing one face of the alkene to the oxo group, leading to high enantioselectivity.[20]

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Caption: Catalytic cycle of the Jacobsen-Katsuki Epoxidation.

Organocatalytic Asymmetric Epoxidation: The Metal-Free Frontier

The development of organocatalysis has provided a powerful, metal-free alternative for asymmetric epoxidation.[7] These methods avoid the use of potentially toxic and expensive heavy metals, which is a significant advantage in pharmaceutical manufacturing.[21]

The Shi Epoxidation

The Shi epoxidation utilizes a chiral ketone, derived from D-fructose, to catalyze the asymmetric epoxidation of a broad range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[22][23]

Causality of Experimental Choices:

-

Fructose-Derived Ketone: This chiral ketone is the organocatalyst. Its rigid structure and proximity of stereocenters to the reactive carbonyl group ensure effective stereochemical communication.[22][24]

-

Oxone®: The stoichiometric oxidant is potassium peroxymonosulfate, commercially available as Oxone®.[22][25][26]

-

pH Control: The reaction is highly sensitive to pH. A basic pH (typically around 10.5, maintained with K₂CO₃) is crucial.[24][26] This high pH accelerates the formation of the active dioxirane species and minimizes a competing Baeyer-Villiger oxidation side reaction that would decompose the ketone catalyst.[22][24][26]

Mechanism: The ketone catalyst reacts with Oxone® to generate a chiral dioxirane in situ.[22][23][26] This highly strained three-membered ring is a powerful electrophilic oxygen-transfer agent. The epoxidation is proposed to proceed through a spiro transition state, where the alkene approaches the dioxirane.[24] The stereochemistry of the ketone dictates the facial selectivity of the oxygen transfer, leading to the formation of the enantioenriched epoxide and regenerating the ketone catalyst.[22][25]

Experimental Protocol: Shi Asymmetric Epoxidation of a Trisubstituted Olefin

-

Setup: To a round-bottom flask, add the olefin substrate, acetonitrile (CH₃CN), and dimethoxymethane (DMM).

-

Aqueous Phase Preparation: In a separate flask, prepare an aqueous buffer solution containing sodium tetraborate decahydrate and EDTA disodium salt. Add the Shi ketone catalyst to this aqueous solution.

-

Reaction Initiation: Combine the organic and aqueous phases. Cool the biphasic mixture to 0 °C with vigorous stirring.

-

Reagent Addition: Prepare two separate aqueous solutions: one of Oxone® and one of potassium carbonate (K₂CO₃). Add these two solutions simultaneously and dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C. The K₂CO₃ solution is used to maintain the optimal pH of ~10.5.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC or GC for the consumption of the starting olefin.

-

Workup: Once the reaction is complete, dilute the mixture with water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to afford the chiral epoxide.

Kinetic Resolution of Racemic Epoxides

An alternative strategy to asymmetric epoxidation is the kinetic resolution of a racemic mixture of epoxides. In this approach, a chiral catalyst selectively reacts with one enantiomer of the epoxide, leaving the other unreacted and thus enantioenriched. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a prominent example.[8]

Principle: The HKR uses a chiral (salen)Co(III) complex to catalyze the ring-opening of a racemic terminal epoxide with water.[3][27][28] The catalyst selectively hydrolyzes one enantiomer to the corresponding 1,2-diol at a much faster rate than the other. This leaves the unreacted epoxide in high enantiomeric excess.[3][28] A key advantage is its practicality, using water as the nucleophile and often requiring no additional solvent.[27] This method is particularly valuable for producing terminal epoxides, which are difficult to synthesize enantioselectively via direct epoxidation.[8][27]

Comparative Analysis and Applications

The choice of method for synthesizing a chiral epoxide depends heavily on the substrate and the desired scale of the reaction.

| Method | Substrate Scope | Key Advantages | Limitations |

| Sharpless Epoxidation | Primary & Secondary Allylic Alcohols | Highly predictable stereochemistry, excellent ee's (>95%), well-established.[8][9] | Limited to allylic alcohols.[9] |

| Jacobsen-Katsuki Epoxidation | cis-Disubstituted & Trisubstituted Alkenes | Broad scope for unfunctionalized alkenes, high ee's for suitable substrates.[16][20] | Less effective for trans-alkenes and terminal alkenes. Catalyst can be complex to synthesize. |

| Shi Epoxidation | trans-Disubstituted & Trisubstituted Alkenes | Metal-free (organocatalytic), good for electron-rich and unfunctionalized alkenes.[22][29] | Requires careful pH control, catalyst loading can be higher than metal-based systems.[24] |

| Hydrolytic Kinetic Resolution (HKR) | Racemic Terminal Epoxides | Excellent for terminal epoxides, uses water as reagent, scalable.[8][27][28] | Theoretical maximum yield of epoxide is 50%. Requires separation of epoxide from diol product. |

Applications in Drug Development: The utility of these methods is demonstrated in the synthesis of numerous pharmaceuticals. For instance, the Jacobsen epoxidation has been applied in the synthesis of the HIV protease inhibitor Indinavir.[17] The Sharpless epoxidation is a key step in synthesizing the side chain of the anticancer drug Taxol. Chiral epoxides are also crucial intermediates in the production of drugs like the antidepressant Reboxetine and the anticoagulant Rivaroxaban.[30]

Conclusion

The enantioselective synthesis of chiral epoxides is a mature yet continually evolving field. The foundational metal-catalyzed methods developed by Sharpless, Jacobsen, and Katsuki provide robust and highly selective routes for specific alkene classes. The advent of powerful organocatalytic systems, such as the Shi epoxidation, has offered a compelling metal-free alternative, enhancing the environmental compatibility of these transformations. Furthermore, kinetic resolution strategies provide a practical pathway to enantiopure epoxides that are otherwise difficult to access. For the modern researcher and process chemist, a deep understanding of the mechanisms, substrate scopes, and practical considerations of these core methodologies is essential for the efficient and effective synthesis of the complex chiral molecules that drive innovation in medicine and science.

References

-

Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Kinetic resolution. (2023, December 26). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Tu, Y., Wang, Z.-X., & Shi, Y. (1996). A C2 Symmetric Chiral Ketone for Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins. Journal of the American Chemical Society, 118(40), 9806–9807. [Link]

-

Shi Epoxidation. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(6), 1307–1315. [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936–938. [Link]

-

Larrow, J. F., Schaus, S. E., & Jacobsen, E. N. (1996). Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3. An Efficient, Catalytic Route to 1,2-Amino Alcohols. Journal of the American Chemical Society, 118(30), 7420–7421. [Link]

-

(2008). ChemInform Abstract: Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins. ChemInform, 22(32). [Link]

-

Zhu, S., Zhang, Y., Liu, C., & Cui, Y. (2018). Asymmetric epoxidation of unfunctionalized olefins accelerated by thermoresponsive self-assemblies in aqueous systems. Catalysis Science & Technology, 8(1), 103–107. [Link]

-

Surendran, A., & Jasrani, J. R. (2007). Catalytic asymmetric epoxidation of unfunctionalized olefins by supported Cu(II)-amino acid complexes. Journal of Polymer Science Part A: Polymer Chemistry, 45(22), 5287-5296. [Link]

-

Ready, J. M., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(6), 1307-1315. [Link]

-

Shi Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Lu, X., Liu, Y., Sun, B., Ciborowski, S., & Li, H. (2014). Organocatalytic Asymmetric Epoxidation and Aziridination of Olefins and Their Synthetic Applications. Chemical Reviews, 114(16), 8465-8501. [Link]

-

Shi epoxidation. (2023, November 13). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Jacobsen epoxidation. (2023, November 13). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Frohn, M., & Shi, Y. (2000). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(7), 488-496. [Link]

-

Shi Asymmetric Epoxidation Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

-

Jacobsen epoxidation. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

-

Wu, Z., & Li, Z. (2018). Enantioselective Epoxide Opening. Organic Reactions. [Link]

-

Raut, B. (2021, September 6). Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. Retrieved January 12, 2026, from [Link]

-

Shi epoxidation. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

-

Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Bryliakov, K. P. (2017). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 22(12), 2225. [Link]

-

de P. R. Martins, J., & P. P. R. T. dos Santos, M. (2013). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 10(5), 733-756. [Link]

-

Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(20), 4829. [Link]

-

Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved January 12, 2026, from [Link]

-

Sharpless epoxidation. (2023, December 26). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Wong, O. A., & Shi, Y. (2008). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins by Chiral Ketones. Chemical Reviews, 108(9), 3958-3987. [Link]

-

Adam, W., & Saha-Möller, C. R. (2008). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Chemical Reviews, 108(9), 3958-3987. [Link]

-

Jacobsen epoxidation. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]

-

Enantioselective Epoxidation. (n.d.). Buchler GmbH. Retrieved January 12, 2026, from [Link]

-

Jacobson katsuki named rxn. (2018, April 11). Slideshare. Retrieved January 12, 2026, from [Link]

-

Fleming, I., & Sanderson, P. E. J. (1987). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. Tetrahedron Letters, 28(35), 4229-4232. [Link]

-

Wong, O. A., & Shi, Y. (2008). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Chemical Reviews, 108(9), 3958–3987. [Link]

-

Sharpless, K. B. (1980). A new method for the enantioselective epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

-

Bella, M. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. Retrieved January 12, 2026, from [Link]

-

Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. In I. Ojima (Ed.), Catalytic Asymmetric Synthesis (pp. 103-158). VCH. [Link]

-

Rassias, G. (2020). Epoxide Synthesis and Ring-Opening Reactions in Drug Development. Encyclopedia.pub. Retrieved January 12, 2026, from [Link]

- Shi, Y., & Wang, B. (2009). U.S. Patent No. 20090163728A1. U.S.

-

Tu, Y., & Wang, Z. X. (2016). Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Accounts of Chemical Research, 49(3), 435-446. [Link]

-

McMurry, J. (2024). 19.15: Chemistry Matters—Enantioselective Synthesis. In Organic Chemistry (10th ed.). LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlasofscience.org [atlasofscience.org]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. organicreactions.org [organicreactions.org]

- 5. Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins [manu56.magtech.com.cn]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Sharpless Epoxidation [organic-chemistry.org]

- 13. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 16. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 19. Jacobson katsuki named rxn | PPTX [slideshare.net]

- 20. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 23. grokipedia.com [grokipedia.com]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 26. Shi Epoxidation [organic-chemistry.org]

- 27. Asymmetric catalysis with water: Efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - ProQuest [proquest.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl (R)-2-Oxiranylacetate in Organic Synthesis

This guide provides a comprehensive technical overview of Ethyl (R)-2-oxiranylacetate, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, key reactive properties, and its significant applications in the pharmaceutical industry. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to bridge theory and practice.

Introduction: The Strategic Importance of this compound

This compound, a high-value chiral epoxide, is a cornerstone of asymmetric synthesis.[1] Its utility stems from the inherent reactivity of the strained oxirane ring, which serves as a versatile electrophilic site for a wide array of nucleophiles. This reactivity, combined with the defined stereochemistry at the C2 position, allows for the stereospecific introduction of complex functionalities, a critical requirement in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The molecule's structure, featuring both a reactive epoxide and an ester moiety, presents a dual-functional handle for synthetic chemists, enabling a diverse range of chemical transformations.[2] This guide will explore the strategic application of this building block, from its enantioselective synthesis to its role in constructing complex molecular architectures.

Enantioselective Synthesis: Accessing the Chiral Building Block

The practical application of this compound is predicated on its availability in high enantiomeric purity. The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as a paramount method for achieving this.[3] This methodology offers a robust and scalable route to enantioenriched epoxides from inexpensive racemic starting materials.

The HKR employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a racemic terminal epoxide, leaving the other enantiomer unreacted and thus resolved.[3] The remarkable efficiency and broad substrate scope of the Jacobsen catalyst have made it a favored tool in both academic and industrial settings.

Table 1: Key Parameters of Jacobsen Hydrolytic Kinetic Resolution

| Parameter | Description | Significance |

| Catalyst | Chiral (salen)Co(III) complex | Induces high enantioselectivity in the hydrolysis reaction. |

| Reactant | Racemic terminal epoxide | Inexpensive and readily available starting material. |

| Resolving Agent | Water | A green and cost-effective reagent. |

| Enantiomeric Excess (ee) | Typically >99% for the unreacted epoxide | Provides access to highly pure chiral building blocks. |

| Catalyst Loading | Low (typically 0.5-2 mol%) | Economically viable for large-scale production. |

Core Reactivity: The Nucleophilic Ring-Opening of the Oxirane

The synthetic power of this compound is most profoundly demonstrated in its nucleophilic ring-opening reactions. The inherent strain of the three-membered ether ring makes the epoxide susceptible to attack by a wide range of nucleophiles, even though alkoxides are typically poor leaving groups.[4] This reaction is the linchpin for creating more complex chiral molecules.

Mechanistic Considerations and Regioselectivity

The regioselectivity of the ring-opening is a critical aspect that dictates the final product's structure and is highly dependent on the reaction conditions.

-

Under Basic or Neutral Conditions (SN2 Pathway): With strong, unhindered nucleophiles, the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide.[3] This is a consequence of the kinetic control exerted by the steric environment around the electrophilic carbons.[5] The result is a highly predictable and regioselective transformation.

-

Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group. This protonation also leads to a partial positive charge buildup on the epoxide carbons. The nucleophilic attack then occurs at the carbon that can best stabilize this positive charge, which is typically the more substituted carbon. While not a true SN1 reaction with a discrete carbocation intermediate, the transition state possesses significant SN1 character.[6]

Caption: Mechanisms of nucleophilic ring-opening of this compound.

Stereoselectivity

A hallmark of the nucleophilic ring-opening of epoxides is its stereospecificity. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a direct consequence of the backside attack characteristic of both SN2 and SN1-like mechanisms on epoxides.[3] This predictable stereochemical outcome is invaluable for the synthesis of enantiomerically pure compounds.

Applications in Pharmaceutical Synthesis

The utility of this compound as a chiral synthon is extensively demonstrated in the synthesis of a variety of pharmaceuticals.

Synthesis of β-Blockers: The Case of (S)-Propranolol

A classic application of this chiral epoxide is in the synthesis of the β-blocker (S)-propranolol. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer.[5] The synthesis involves the nucleophilic ring-opening of a related chiral glycidyl ether by isopropylamine.[5] The use of an enantiopure starting material like this compound or its derivatives is crucial for producing the desired single-enantiomer drug.

Caption: Synthetic pathway to (S)-Propranolol.

Broader Pharmaceutical Applications

The versatility of this compound extends beyond β-blockers. It is a key intermediate in the synthesis of other important therapeutic agents:

-

L-Carnitine: This essential nutrient, involved in fatty acid metabolism, can be synthesized from chiral precursors derived from this compound. The synthesis leverages the stereocenter of the epoxide to establish the correct stereochemistry in the final product.[1][7]

-

ACE Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure. Chiral alcohols, which can be prepared via the ring-opening of epoxides like this compound, are crucial building blocks for several ACE inhibitors.[8]

-

Antiviral Nucleoside Analogues: The synthesis of certain antiviral drugs, particularly modified nucleoside analogues, can utilize chiral synthons derived from this compound to construct the chiral sugar moiety or its analogue.[9] The stereocontrolled introduction of functional groups is critical for the biological activity of these compounds.

Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol

This protocol details a representative nucleophilic ring-opening of an epoxide with an amine to generate a chiral β-amino alcohol, a common structural motif in pharmaceuticals.

Reaction: Ring-opening of Styrene Oxide with Aniline catalyzed by Sulfated Tin Oxide.

Materials:

-

Styrene oxide (1 mmol)

-

Aniline (1 mmol)

-

Sulfated tin oxide (2 mol%)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

n-hexane

Procedure:

-

To a round-bottom flask, add styrene oxide (1 mmol) and aniline (1 mmol) at room temperature.

-

Add sulfated tin oxide (2 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:5) as the eluent.

-

Upon completion of the reaction, dilute the reaction mixture with diethyl ether (20 mL).

-

Filter the mixture to remove the catalyst. Wash the catalyst with diethyl ether (4 x 5 mL).

-

Combine the organic layers and wash sequentially with water, aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a powerful and versatile chiral building block in organic synthesis. Its value lies in the predictable reactivity of its strained epoxide ring and its defined stereochemistry. The ability to control the regioselectivity of its ring-opening reactions through the choice of reaction conditions provides chemists with a robust tool for the stereocontrolled synthesis of complex molecules. Its successful application in the synthesis of a wide range of pharmaceuticals underscores its importance in drug discovery and development. A thorough understanding of its properties and reactivity is essential for any scientist working in the field of asymmetric synthesis.

References